3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in scientific research. The benzofuran core, present in this compound, is a popular scaffold in drug design due to its presence in many biologically active natural products .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, leading to downstream effects on cellular function .
Result of Action
Benzofuran compounds are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route is highly modular and efficient, allowing for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis . The process involves three main steps:
Chemical Reactions Analysis
3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Scientific Research Applications
This compound has shown great potential in several scientific research applications:
Chemistry: It is used in organic synthesis to create structurally diverse benzofuran derivatives.
Biology: Benzofuran derivatives, including this compound, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Medicine: The compound is being explored for its potential as a drug lead compound due to its biological activities.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
These compounds share the benzofuran core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
3-[(3-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOTHRUTBWQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.